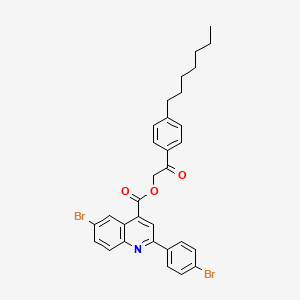

2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

CAS No.: 355429-32-2

Cat. No.: VC20173549

Molecular Formula: C31H29Br2NO3

Molecular Weight: 623.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355429-32-2 |

|---|---|

| Molecular Formula | C31H29Br2NO3 |

| Molecular Weight | 623.4 g/mol |

| IUPAC Name | [2-(4-heptylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |

| Standard InChI | InChI=1S/C31H29Br2NO3/c1-2-3-4-5-6-7-21-8-10-23(11-9-21)30(35)20-37-31(36)27-19-29(22-12-14-24(32)15-13-22)34-28-17-16-25(33)18-26(27)28/h8-19H,2-7,20H2,1H3 |

| Standard InChI Key | QLXILZHRLHQXNG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |

Introduction

2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound characterized by a quinoline core extensively substituted with bromine and phenyl groups. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The unique structural features of this compound allow for the exploration of new chemical reactions and interactions with biological targets.

Synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

The synthesis of this compound typically involves several key steps, although detailed synthetic pathways are not extensively documented in the available literature. Generally, the synthesis of quinoline derivatives involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity of the final product.

Applications and Potential Uses

The applications of 2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate span several domains:

-

Medicinal Chemistry: The compound's unique structure suggests potential uses in cancer therapy by disrupting normal cellular processes. Its ability to intercalate into DNA and bind to various molecular targets, including enzymes, makes it an interesting candidate for further research.

-

Materials Science: The presence of bromine and the heptylphenyl substituent contribute to its distinctive chemical properties, which could be exploited in materials science applications.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | Contains methyl instead of heptyl; studied for similar biological activities | |

| 6-Bromoquinoline derivatives | Various | Known for broad biological activities including antimicrobial and anticancer properties |

| 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate | Features brominated phenyl groups; potential applications in medicinal chemistry |

The uniqueness of 2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate lies in its specific combination of substituents, particularly the heptyl group and multiple bromine atoms. This structural diversity leads to different electronic properties and biological activities compared to simpler analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume